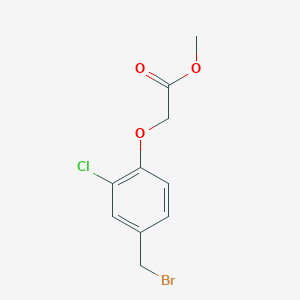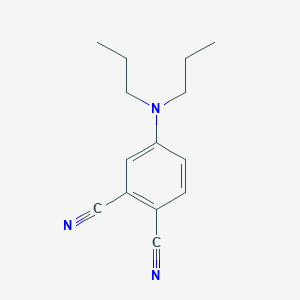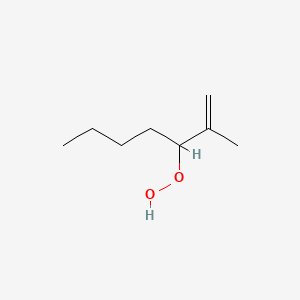silyl}phenyl)(dimethyl)silanol CAS No. 142754-49-2](/img/structure/B12540221.png)
(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol: is a complex organosilicon compound It features a phenyl group substituted with a bis(dimethylamino)propyl(methyl)silyl group and a dimethylsilanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced phenyl derivatives and silanes.
Substitution: Functionalized derivatives with various substituents on the amino groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.
Mécanisme D'action
The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.
Molecular Targets and Pathways:
Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.
Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)trimethylsilane
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)dimethylsilane
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the silicon centers. The presence of different alkyl or silyl groups can significantly influence their reactivity and applications.
- Reactivity: The unique combination of dimethylamino and silanol groups in (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol provides distinct reactivity patterns, making it more versatile in certain applications compared to its analogs.
Propriétés
Numéro CAS |
142754-49-2 |
|---|---|
Formule moléculaire |
C19H38N2OSi2 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3 |
Clé InChI |
ROICXBFLZCRGAF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)

![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)


![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)

